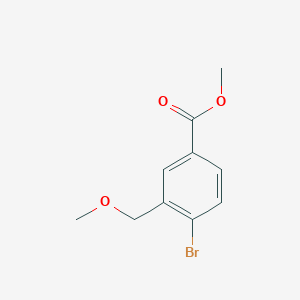

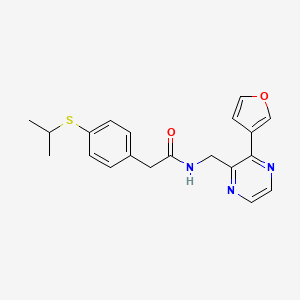

Methyl 4-bromo-3-(methoxymethyl)benzoate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Crystal Structure Analysis

Methyl 4-bromo-3-(methoxymethyl)benzoate has been studied for its crystal structure. Suchetan et al. (2016) compared its structure with similar bromo–hydroxy–benzoic acid derivatives, observing two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).

Antibacterial Properties

Xu et al. (2003) isolated compounds from the marine alga Rhodomela confervoides, including a variant of methyl 4-bromo-3-(methoxymethyl)benzoate, which exhibited moderate antibacterial activity (Xu et al., 2003).

Synthesis and Reactivity

Akbaba et al. (2010) synthesized a natural product containing methyl 4-bromo-3-(methoxymethyl)benzoate and explored its reactivity, contributing to the understanding of methoxymethyl-substituted aryl methyl ethers (Akbaba et al., 2010).

Photodynamic Therapy

Pişkin et al. (2020) studied the synthesis of zinc phthalocyanine substituted with methyl 4-bromo-3-(methoxymethyl)benzoate derivatives. These compounds showed potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Mesomorphic and Fluorescence Properties

Muhammad et al. (2016) synthesized a series of compounds including methyl 4-(4-alkoxystyryl)benzoates, related to methyl 4-bromo-3-(methoxymethyl)benzoate, to study their liquid crystalline and fluorescence properties (Muhammad et al., 2016).

Vibrational Analysis and Chemical Reactivity

Yadav et al. (2022) conducted a detailed vibrational analysis and evaluated the chemical reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid, providing insights into the properties of methyl 4-bromo-3-(methoxymethyl)benzoate (Yadav et al., 2022).

Photochemical Reactions

Cantrell (1973) explored the photochemical reactions of methyl benzoate, closely related to methyl 4-bromo-3-(methoxymethyl)benzoate, demonstrating processes like hydrogen abstraction and cycloaddition with olefins (Cantrell, 1973).

Mécanisme D'action

Mode of Action

The mode of action of Methyl 4-bromo-3-(methoxymethyl)benzoate involves several chemical reactions. It is suggested that it may undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Propriétés

IUPAC Name |

methyl 4-bromo-3-(methoxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-6-8-5-7(10(12)14-2)3-4-9(8)11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRTYWDBBOLUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

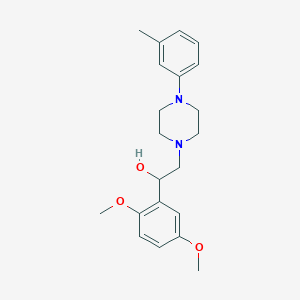

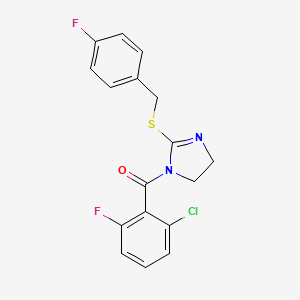

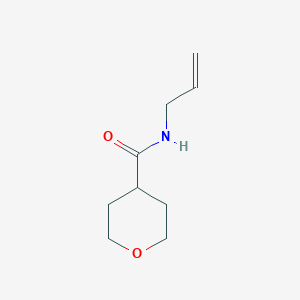

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2465002.png)

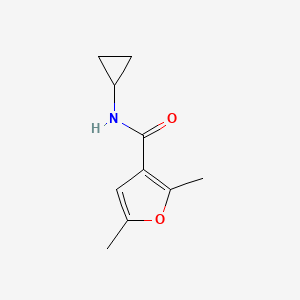

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2465006.png)